molecular formula C9H16O2 B12641763 2-Methylallyl 2-methylbutyrate CAS No. 83783-90-8

2-Methylallyl 2-methylbutyrate

Cat. No.: B12641763
CAS No.: 83783-90-8
M. Wt: 156.22 g/mol
InChI Key: FSSVRXASHHVANB-UHFFFAOYSA-N
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Description

2-Methylallyl 2-methylbutyrate is an organic ester compound with the molecular formula C9H16O2. It is known for its pleasant fruity odor and is often used in the fragrance and flavor industry. The compound is also referred to as 2-methylbutanoic acid 2-methyl-2-propenyl ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylallyl 2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 2-methyl-2-propen-1-ol with 2-methylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methylallyl 2-methylbutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylallyl 2-methylbutyrate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-methylallyl 2-methylbutyrate involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to produce 2-methyl-2-propen-1-ol and 2-methylbutanoic acid. These metabolites can then participate in further biochemical reactions, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutyl 2-methylbutanoate: Another ester with a similar fruity odor, used in fragrances and flavors.

    2-Methylbutyl acetate: Known for its pleasant smell and used in the flavor industry.

    2-Methylbutyl isovalerate: Used in perfumes and as a flavoring agent.

Uniqueness

2-Methylallyl 2-methylbutyrate is unique due to its specific molecular structure, which imparts distinct olfactory properties. Its synthesis and reactivity also differ from other similar esters, making it valuable in specific industrial applications .

Properties

CAS No.

83783-90-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methylprop-2-enyl 2-methylbutanoate

InChI

InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h8H,2,5-6H2,1,3-4H3

InChI Key

FSSVRXASHHVANB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC(=C)C

Origin of Product

United States

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